REACTION_SMILES
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[BH3:16].[CH3:1][c:2]1[s:3][c:4]([CH3:10])[cH:5][c:6]1[C:7](=[O:8])[OH:9].[ClH:17].[O:11]1[CH2:12][CH2:13][CH2:14][CH2:15]1.[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1>>[CH3:1][c:2]1[s:3][c:4]([CH3:10])[cH:5][c:6]1[CH:7]=[O:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)O)c(C)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1cc(C=O)c(C)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |